ruthenium(II) chloride CAS No. 944451-26-7](/img/structure/B3334563.png)
Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Chloro®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthylruthenium(II) chloride” is a chiral catalyst used in organometallic chemistry . It’s also known as ®-RuCl (p-cymene) (SEGPHOS ) Cl .
Synthesis Analysis
The synthesis of similar compounds, such as (Cymene)ruthenium dichloride dimer, involves the reaction of the phellandrene with hydrated ruthenium trichloride .Chemical Reactions Analysis
The reaction of RuCl(2)(p-cymene) with arylimines and 4 equiv. of KOAc in methanol at room temperature produces stable (N^C)-cyclometallated ruthenium(II) complexes via C-H bond activation/deprotonation .Physical and Chemical Properties Analysis
The compound is a red solid with a melting point of 247 to 250 °C (decomposes). It is slightly soluble in water, with hydrolysis .Aplicaciones Científicas De Investigación
Subheading Catalysis in Organic Chemistry
The BINAP-Ru(II) complex, including Chloro(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthylruthenium(II) chloride, has been found highly active and enantioselective for homogeneous asymmetric hydrogenation of o-chloroacetophenone to optically pure o-chloro-(1-phenyl)ethanol. This process doesn't require organic and inorganic bases for high activities and enantioselectivities (Rane, Tas, Parton, & Jacobs, 1996).
Synthesis of Chiral Amino Acid Derivatives
Subheading Applications in Medicinal Chemistry
Modified BINAPO ligands and their Rh-catalyzed asymmetric hydrogenation processes have been applied to create a variety of acetamidoacrylic acids and esters, providing chiral amino acid derivatives with good to excellent enantiomeric excesses (ee's), up to 97% (Guo, Au‐Yeung, Wu, Choi, & Chan, 2002).
Synthesis of Partially Hydrogenated BINAP Variants
Subheading Chemical Synthesis and Structural Analysis
Research on synthesizing new axially dissymmetric diphosphine ligands, including variants of BINAP, reveals advancements in chemical synthesis and structure determination, essential for fine-tuning catalytic properties and understanding molecular interactions (Zhang, Mashima, Koyano, Sayo, Kumobayashi, Akutagawa, & Takaya, 1991).
Catalysis for Asymmetric Hydrogenation of Alkenes
Subheading Advanced Catalytic Processes
Chiral ruthenium(II) complexes containing (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl have been effective as catalysts for the asymmetric hydrogenation of 2-acylaminoacrylic and 2-acylaminocinnamic acids, yielding N-acyl-(R)-α-amino acids with high optical purity. This process highlights the utility of these complexes in asymmetric synthesis (Kawano, Ikariya, Ishii, Saburi, Yoshikawa, Uchida, & Kumobayashi, 1989).
Anticancer and Antimicrobial Activities
Subheading Biomedical Applications
Studies have explored the use of organometallic ruthenium(II) p-cymene complexes, involving derivatives of BINAP, in exhibiting significant in vitro anticancer activity towards various human breast cancer cell lines and substantial antimicrobial activity against certain bacteria and fungi. This research opens avenues in cancer therapy and infection control (Klaimanee, Nhukeaw, Saithong, Ratanaphan, Phongpaichit, Tantirungrotechai, & Leesakul, 2021)
Enantioselective Synthesis of Carboxylic Acids
Subheading Innovative Catalytic Strategies
The Ru(OCOCH3)2[(S)-H8-BINAP] complex has been instrumental in the enantioselective synthesis of saturated carboxylic acids from α,β- and β,γ-unsaturated carboxylic acids. This method offers higher enantiomeric excesses and faster reaction rates compared to traditional catalysts, demonstrating a promising route for synthesizing pharmaceutically relevant compounds like (S)-ibuprofen (Uemura, Zhang, Matsumura, Sayo, Kumobayashi, Ohta, Nozaki, & Takaya, 1996).
Kinetics and Mechanism in Catalytic Hydrogenation
Subheading Understanding Catalytic Processes
Research on the kinetics and mechanism of asymmetric hydrogenation of α,β-unsaturated carboxylic acids catalyzed by [RuII(BINAP)(O2CR)2] has provided valuable insights into the catalytically active species and the steps involved in the hydrogenation process. This contributes to a deeper understanding of the catalysis, essential for optimizing and designing more efficient catalysts (Ashby & Halpern, 1991).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the C-H bond in organic molecules . The compound acts as a catalyst in the activation of these bonds, which is a critical step in many chemical reactions .
Mode of Action
The compound interacts with its target through a process known as C-H bond activation . This involves the breaking of a C-H bond and the formation of a new bond with the ruthenium atom in the compound . The compound can also react with arylimines to produce stable cyclometallated ruthenium(II) complexes .
Biochemical Pathways
The activation of C-H bonds by this compound can affect a variety of biochemical pathways. The exact pathways affected would depend on the specific organic molecules that are being targeted. The ability to activate c-h bonds is a key feature in many chemical transformations, including those involved in the synthesis of pharmaceuticals and other biologically active compounds .
Result of Action
The activation of C-H bonds by this compound can lead to the formation of new compounds with different properties. For example, the reaction of the compound with arylimines leads to the formation of stable cyclometallated ruthenium(II) complexes . These complexes can have a variety of uses in further chemical reactions.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals in the reaction environment can affect the compound’s ability to activate C-H bonds . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
Propiedades
Número CAS |
944451-26-7 |
|---|---|
Fórmula molecular |
C54H54Cl2P2Ru |
Peso molecular |
936.9 g/mol |
Nombre IUPAC |
chlororuthenium(1+);[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride |
InChI |
InChI=1S/C44H40P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-12,19-26,29-32H,13-18,27-28H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
RDVYAXZMACLMGN-UHFFFAOYSA-L |
SMILES |
CC1=CC=C(C=C1)C(C)C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
SMILES canónico |
CC1=CC=C(C=C1)C(C)C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


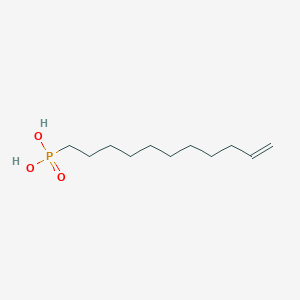


![Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine](/img/structure/B3334508.png)
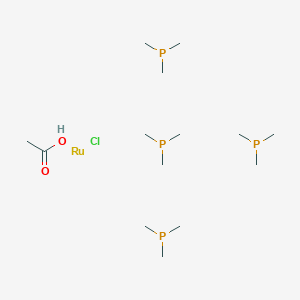

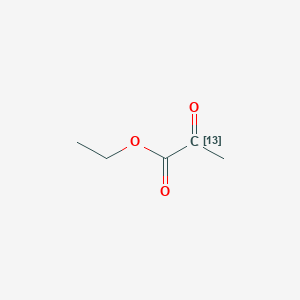
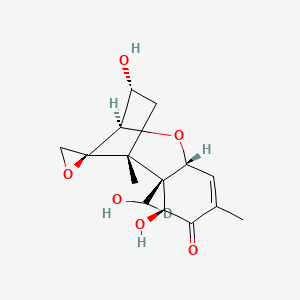
ruthenium(II) chloride](/img/structure/B3334570.png)
![{(2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl}-1-pyrrolidinyl}[4-(1-pyrrolidinyl)-3-pyridinyl]methanone](/img/structure/B3334580.png)


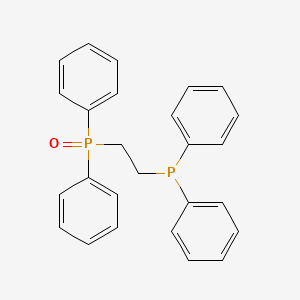
![(+)-1-Benzyl-[(3R,4R)-bis(diphenylphosphino)]pyrrolidine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3334598.png)
